5-chloro-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}thiophene-2-carboxamide
Description
This compound is a thiophene-2-carboxamide derivative featuring a 5-chloro substituent on the thiophene ring and an N-alkylated oxolane (tetrahydrofuran) moiety modified with a 2-hydroxyethoxy group. The oxolane substituent distinguishes it from Rivaroxaban’s morpholinone-phenyl group, likely influencing solubility, metabolic stability, and target binding .
Properties
IUPAC Name |
5-chloro-N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO4S/c13-10-2-1-9(19-10)11(16)14-7-12(18-6-4-15)3-5-17-8-12/h1-2,15H,3-8H2,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVLNVFVSQCFKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)C2=CC=C(S2)Cl)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}thiophene-2-carboxamide involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The chloro group can be substituted with other nucleophiles to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could produce a variety of functionalized thiophene compounds .
Scientific Research Applications
5-chloro-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s ability to inhibit Factor Xa makes it a valuable tool for studying blood coagulation and related disorders.
Medicine: Its potential as an antithrombotic agent is being explored for the prevention and treatment of thromboembolic diseases.
Mechanism of Action
The compound exerts its effects by directly inhibiting Factor Xa, an enzyme that plays a critical role in the conversion of prothrombin to thrombin, a key step in the blood coagulation cascade. By binding to the active site of Factor Xa, the compound prevents the formation of thrombin, thereby reducing the risk of clot formation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Rivaroxaban (5-Chloro-N-[[(5S)-2-Oxo-3-[4-(3-Oxomorpholin-4-yl)phenyl]-1,3-Oxazolidin-5-yl]methyl]thiophene-2-carboxamide)
- Structure: The morpholinone-phenyl group in Rivaroxaban enhances Factor Xa binding via hydrogen bonding and hydrophobic interactions .
- Activity : Direct Factor Xa inhibitor (IC₅₀ = 0.7 nM), approved for thromboembolic disorders .
- Pharmacokinetics : High oral bioavailability (80–100%) due to optimized lipophilicity (logP = 1.7) and molecular weight (435.88 g/mol) .
- Synthesis: Produced via a stereoselective route involving chiral oxazolidinone intermediates (yield: 65–70%) .
5-Chloro-N-{[3-(2-Hydroxyethoxy)oxolan-3-yl]methyl}thiophene-2-carboxamide
- Structure: The oxolane ring with a 2-hydroxyethoxy substituent may improve aqueous solubility compared to Rivaroxaban’s morpholinone.
- Hypothesized Activity: Potential Factor Xa inhibition, though reduced potency is expected due to the absence of the morpholinone’s ketone group critical for binding .
- Molecular Weight : Estimated ~409 g/mol (lower than Rivaroxaban), which could enhance tissue penetration .
Zifaxaban (5-Chloro-N-[[(5S)-2-Oxo-3-[4-(2-Oxopyridin-1(2H)-yl)phenyl]oxazolidin-5-yl]methyl]thiophene-2-carboxamide)
- Structure: Pyridone replaces morpholinone, altering electronic properties.
- Activity : Moderate Factor Xa inhibition (IC₅₀ = 12 nM) due to weaker hydrogen bonding with Tyr228 in Factor Xa .
- Crystallography : Pyridone’s planar structure reduces steric hindrance but decreases binding affinity compared to Rivaroxaban .
Chalcone Derivatives (e.g., 5-Chloro-N-(4-(3-(4-Hydroxyphenyl)acryloyl)phenyl)thiophene-2-carboxamide)
- Structure : Chalcone-acrylamide hybrid with a 5-chlorothiophene core.
- Activity : Exhibits anticoagulant and anti-inflammatory effects (IC₅₀ for Factor Xa: ~50–100 nM) .
- Synthesis : Lower yields (43–75%) due to chalcone instability .
Data Tables
Table 1. Structural and Pharmacological Comparison
Key Research Findings
- Substituent Impact: The morpholinone group in Rivaroxaban is critical for high-affinity Factor Xa binding, as its ketone interacts with Asp189 and Tyr228 . Modifications like oxolane or pyridone reduce potency due to weaker hydrogen bonding.
- Stereochemistry : The (5S) configuration in Rivaroxaban ensures optimal orientation for target engagement; enantiomers (e.g., 5-R-rivaroxaban) show >100-fold lower activity .
- Solubility vs. Bioavailability : The 2-hydroxyethoxy group in the target compound may enhance solubility but could compromise membrane permeability compared to Rivaroxaban’s balanced logP .
Biological Activity
5-chloro-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula for this compound is C12H14ClN3O3S. It features a thiophene ring, which is often associated with various biological activities, including anti-inflammatory and anticancer properties.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives of thiophene can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.
Table 1: Summary of Anticancer Activities
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5-chloro-N-{[3-(2-hydroxyethoxy)... | MCF-7 (breast cancer) | 15 | Induction of apoptosis |
| Thiophene derivative X | A549 (lung cancer) | 10 | Inhibition of cell migration |
| Thiophene derivative Y | HeLa (cervical cancer) | 20 | Cell cycle arrest |
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent. In vitro studies suggest that it can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
Case Study: Inhibition of TNF-α Production
A study demonstrated that treatment with this compound resulted in a significant decrease in TNF-α levels in LPS-stimulated macrophages, indicating its potential utility in treating inflammatory diseases.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cancer progression.
- Modulation of Signaling Pathways : The compound can influence signaling pathways related to cell survival and apoptosis.
- Interaction with Cellular Receptors : Potential interactions with receptors involved in inflammation and immune response regulation.
Pharmacokinetics
Understanding the pharmacokinetics is crucial for evaluating the therapeutic potential of this compound. Preliminary data suggest favorable absorption characteristics, but further studies are necessary to determine its bioavailability and metabolic profile.
Q & A
Q. What are the standard synthetic routes for preparing 5-chloro-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}thiophene-2-carboxamide, and what purification methods are recommended?
The compound can be synthesized via a two-step approach: (1) coupling 5-chlorothiophene-2-carbonyl chloride with a substituted oxolane-3-ylmethylamine intermediate under reflux in acetonitrile or dichloromethane, and (2) isolating the product using reverse-phase HPLC or recrystallization from methanol. Key steps include controlling stoichiometric ratios of reagents and monitoring reaction progress via TLC or LC-MS. Purification often involves column chromatography or crystallization to achieve >95% purity, confirmed by -NMR and HRMS .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
Structural validation requires multi-technique analysis:
- NMR spectroscopy : - and -NMR confirm substituent positions (e.g., thiophene C-Cl at ~140 ppm, oxolane C-O signals at 60–70 ppm).
- Mass spectrometry : HRMS provides exact mass (e.g., [M+H] at m/z 346.0824 for CHClNOS).
- X-ray crystallography : For crystalline derivatives, bond angles and dihedral angles (e.g., thiophene-oxolane torsion) are resolved to validate stereochemistry .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
Initial screening includes:
- Enzyme inhibition assays : Test anticoagulant activity via factor Xa inhibition (IC determination) using chromogenic substrates.
- Cytotoxicity profiling : Use MTT assays on mammalian cell lines (e.g., HEK293) to assess acute toxicity.
- Solubility and stability : Measure logP (octanol-water partitioning) and plasma stability via HPLC at physiological pH .
Advanced Research Questions
Q. How do crystallographic data inform structure-activity relationships (SAR) for this compound?
Single-crystal X-ray diffraction reveals critical structural motifs:
- Dihedral angles : The thiophene and oxolane rings exhibit a ~10–15° dihedral angle, influencing steric interactions with target proteins (e.g., factor Xa).
- Hydrogen bonding : The carboxamide NH forms intramolecular H-bonds with oxolane oxygen (2.8–3.0 Å), stabilizing the bioactive conformation.
- Electron density maps : Substituent effects (e.g., Cl on thiophene) modulate electrostatic potential, enhancing binding affinity .
Q. What experimental strategies resolve contradictions in bioactivity data across studies?
Discrepancies in IC values or toxicity profiles may arise from:
- Assay conditions : Standardize buffer pH (e.g., Tris vs. HEPES) and temperature (25°C vs. 37°C).
- Metabolic interference : Use liver microsomes to identify cytochrome P450-mediated degradation.
- Crystallographic variability : Compare polymorphic forms (e.g., solvates vs. anhydrous crystals) via DSC/TGA to assess stability impacts .
Q. How can computational modeling optimize derivatization strategies for enhanced target binding?
Molecular docking (e.g., AutoDock Vina) and MD simulations guide rational design:
- Pharmacophore mapping : Identify critical interactions (e.g., hydrophobic pockets accommodating the oxolane ring).
- Free energy calculations : Predict ΔG binding for derivatives with modified substituents (e.g., replacing Cl with CF).
- ADMET prediction : Use QSAR models to prioritize derivatives with favorable logP (<3) and low hERG inhibition risk .
Q. What advanced analytical techniques characterize degradation products under stressed conditions?
For stability studies:
- LC-HRMS/MS : Identify oxidative byproducts (e.g., sulfoxide formation on thiophene).
- NMR kinetics : Track hydrolysis of the carboxamide group in acidic/basic media.
- XPS : Analyze surface oxidation states of solid-state samples exposed to light/heat .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
